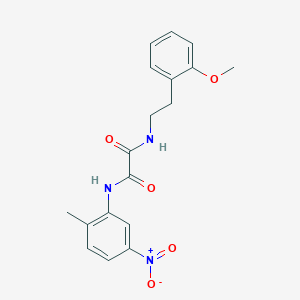
4-benzyl-1H-pyrrole-2-carboxylic acid
説明
4-Benzyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole-2-carboxylic acid . Pyrrole-2-carboxylic acid is an organic compound with the formula HNC4H3CO2H. It is one of two monocarboxylic acids of pyrrole . It is a white solid that arises in nature by dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole .
Molecular Structure Analysis
The molecular structure of pyrrole-2-carboxylic acid, a related compound, is HNC4H3CO2H . It consists of a pyrrole ring with a carboxylic acid group attached .Physical And Chemical Properties Analysis
Pyrrole-2-carboxylic acid, a related compound, is a white solid . Its molecular weight is 111.0987 .科学的研究の応用
Pharmaceuticals: Antidiabetic Agents
PCA derivatives have been identified in the structure of pyrraline, a marker for diabetes, suggesting their role in the development of antidiabetic drugs . The Py-2-C skeleton, which is part of PCA, is crucial in the formation of advanced glycation end products (AGEs) involved in diabetes pathology .
Biopolymer Synthesis: Cellulose and Chitin Conversion
Research has shown that PCA can be synthesized from cellulose- and chitin-based feedstocks, indicating its potential application in the conversion of these biopolymers into valuable chemicals . This could lead to the development of sustainable materials and chemicals.
Medicinal Chemistry: Cholecystokinin Antagonists
PCA has been employed in the synthesis of cholecystokinin antagonists, which are compounds that can modulate the digestive system and potentially treat related disorders .
Cardiovascular Drugs: Benzopyran Antihypertensives
The synthesis of benzopyran antihypertensive drugs also utilizes PCA. These drugs are important in the management of high blood pressure and cardiovascular diseases .
Neurology: Azepinediones
PCA is used in the creation of azepinediones, which have applications in neurological research and could contribute to treatments for neurodegenerative diseases .
Agriculture: Fungicides
The pyrrole subunit, a component of PCA, is found in compounds with fungicidal properties. This application is significant for protecting crops from fungal diseases .
Antibiotics Development
PCA-related structures are present in antibiotics, highlighting its importance in the fight against bacterial infections .
Anti-inflammatory and Antitumor Agents
Compounds containing the pyrrole moiety, such as PCA, are used in the development of anti-inflammatory drugs and antitumor agents, which are critical in the treatment of cancer and inflammatory diseases .
Safety and Hazards
将来の方向性
4-Benzyl-1H-pyrrole-2-carboxylic acid could potentially be used in proteomics research applications . Additionally, pyrrole derivatives are important bio-molecules with significant roles in human metabolism and are also preferred synthons in macromolecular chemistry . They have large applicability in medicinal chemistry and materials science , suggesting potential future directions for 4-benzyl-1H-pyrrole-2-carboxylic acid.
特性
IUPAC Name |
4-benzyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCSDKFUORAQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-1H-pyrrole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

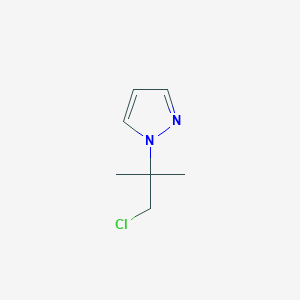
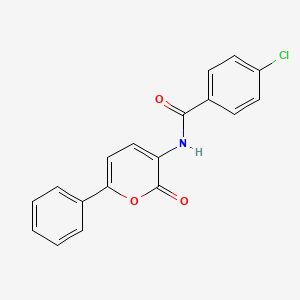
![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)


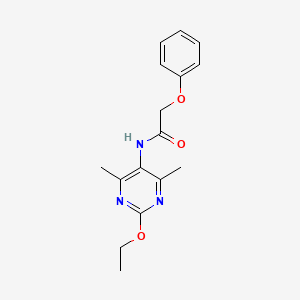
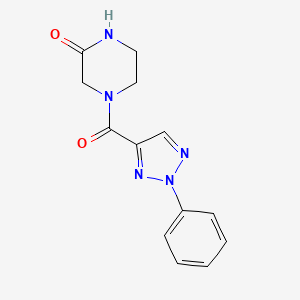
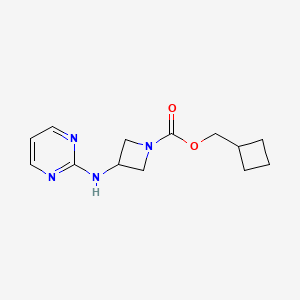
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)
![3-(3-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2889062.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)
![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)
![2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B2889067.png)
